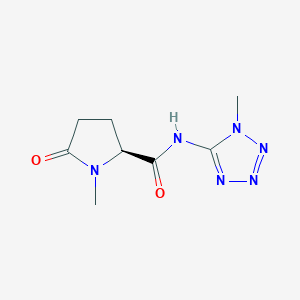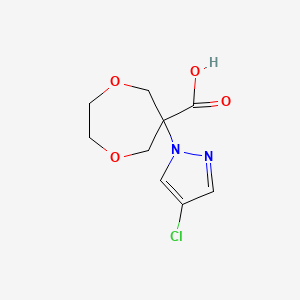
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTDP and is synthesized using specific methods that will be discussed in
Wirkmechanismus
The exact mechanism of action of MTDP is not yet fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
MTDP has been found to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help in reducing oxidative stress and inflammation. MTDP has also been found to exhibit neuroprotective effects, which can help in preventing the damage of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. However, one of the significant limitations of MTDP is its stability. It is highly reactive and can easily degrade under certain conditions.
Zukünftige Richtungen
There are several future directions for the research of MTDP. One of the significant areas of research is in the development of new drugs. MTDP has shown promising results in the treatment of various diseases, and further research can help in the development of new drugs that can be used in clinical settings. Another area of research is in the study of the mechanism of action of MTDP. Further studies can help in understanding the exact mechanism of action of MTDP and its potential applications in various biological processes.
Conclusion:
In conclusion, MTDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using specific methods and has been extensively studied for its potential use in medicinal chemistry. MTDP exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Further research can help in the development of new drugs and the understanding of the mechanism of action of MTDP.
Synthesemethoden
MTDP is synthesized using a multistep process that involves the reaction of various chemical compounds. The initial step involves the reaction of 1-methyltetrazole-5-thiol with N-methylpyrrolidine-2-carboxylic acid. This reaction results in the formation of the intermediate compound, which is then further reacted with acetic anhydride and sodium acetate to produce the final product, MTDP.
Wissenschaftliche Forschungsanwendungen
MTDP has been extensively studied for its potential applications in various scientific fields. One of the significant applications of MTDP is in the field of medicinal chemistry. It has been found to exhibit promising results in the treatment of various diseases, including cancer and Alzheimer's disease. MTDP has also been studied for its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O2/c1-13-5(3-4-6(13)15)7(16)9-8-10-11-12-14(8)2/h5H,3-4H2,1-2H3,(H,9,10,12,16)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWVYZJNSGZBO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-methyl-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B7435667.png)

![6-chloro-4-N-[[4-(trifluoromethyl)pyridin-3-yl]methyl]pyrimidine-2,4,5-triamine](/img/structure/B7435678.png)
![4-[[3-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7435693.png)
![3-(2-Bicyclo[4.1.0]heptanyl)-5-[(5-phenyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7435704.png)
![1-benzyl-3-[3-(5-methyl-1H-imidazol-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7435709.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435716.png)




![2-(hydroxymethyl)-N-[4-(hydroxymethyl)cyclohexyl]-1H-benzimidazole-4-carboxamide](/img/structure/B7435752.png)